molecular formula C11H7Cl2NO3 B102156 Carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester CAS No. 18119-52-3

Carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester

Cat. No. B102156
CAS RN: 18119-52-3
M. Wt: 272.08 g/mol
InChI Key: SOYZIZKMMHJMAI-UHFFFAOYSA-N
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Description

Carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester, also known as DBCO-PEG4-amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound with a nitrogen atom. DBCO-PEG4-amine is a bioorthogonal chemical that can selectively react with azide-functionalized probes or biomolecules in biological systems. This feature makes it a valuable tool for various applications in scientific research.

Mechanism of Action

The mechanism of action of Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine involves the reaction of the cyclooctyne moiety with azide-functionalized probes or biomolecules. This reaction is a type of click chemistry that proceeds rapidly and selectively under mild conditions. The reaction forms a covalent bond between the Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine and the azide-functionalized molecule, resulting in a stable bioconjugate.
Biochemical and Physiological Effects:
Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine does not have any known biochemical or physiological effects. It is an inert chemical that does not interact with biological systems unless it is conjugated with azide-functionalized molecules.

Advantages and Limitations for Lab Experiments

The advantages of using Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine in lab experiments include its bioorthogonal nature, high reaction efficiency, and mild reaction conditions. It is also compatible with various biological systems, including live cells and tissues. However, the limitations of using Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine include its high cost and the need for specialized equipment for its synthesis and conjugation.

Future Directions

There are many future directions for the use of Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine in scientific research. One potential application is in the development of targeted drug delivery systems. Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine can be conjugated with drugs or nanoparticles and then selectively delivered to specific cells or tissues using azide-functionalized targeting molecules. Another potential application is in the study of protein dynamics and interactions in live cells. Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine can be used to selectively label proteins and then track their movements and interactions using fluorescence microscopy. Additionally, Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine can be used in the development of biosensors for the detection of specific biomolecules, such as enzymes or metabolites. Overall, the unique properties of Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine make it a valuable tool for various applications in scientific research.

Synthesis Methods

The synthesis of Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine involves the reaction of 5,7-dichloro-8-quinolinol with N-Boc-PEG4-amine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The reaction yields Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine as a white solid with a purity of more than 95%.

Scientific Research Applications

Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine has found extensive applications in scientific research. It is widely used in bioconjugation and labeling of biomolecules, such as proteins, peptides, and nucleic acids. The bioorthogonal nature of Carbonic acid, 5,7-dichloro-8-quinolinyl methyl esterine allows for selective labeling of biomolecules without interfering with their biological functions. This feature makes it a valuable tool in the study of protein-protein interactions, gene expression, and cell signaling pathways.

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)17-10-8(13)5-7(12)6-3-2-4-14-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYZIZKMMHJMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171080
Record name Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester

CAS RN

18119-52-3
Record name Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018119523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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